(8-Methyl-6,10-dioxaspiro[4.5]dec-8-yl)amine
Description
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Properties
IUPAC Name |
8-methyl-6,10-dioxaspiro[4.5]decan-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-8(10)6-11-9(12-7-8)4-2-3-5-9/h2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIONSGYZXTZLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2(CCCC2)OC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Structural Characteristics
The compound's structure can be described as follows:
- Spirocyclic Framework : The spiro configuration allows for unique conformational possibilities which may influence its biological interactions.
- Dioxaspiro Moiety : This part of the molecule contributes to its potential reactivity and interactions in biological systems.
The following table summarizes the structural features of (8-Methyl-6,10-dioxaspiro[4.5]dec-8-yl)amine compared to related compounds:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| This compound | Spirocyclic | Contains dioxaspiro framework |
| 1-Methylspiro[4.5]decane | Spirocyclic | Simpler spiro structure without dioxane |
| 6-Methyl-1,3-dioxane | Dioxane | Contains dioxane but lacks spiro configuration |
| 2-Aminocyclohexanol | Cyclic Amine | Contains an amine but lacks the spiro structure |
Potential Biological Activities
The biological activity of this compound remains largely unexplored, with only preliminary insights available. The amine group within the compound suggests potential for various biological interactions, including:
- Nucleophilic Substitution Reactions : The amine can participate in reactions that may lead to the formation of new compounds with therapeutic properties.
- Reactivity Patterns : The dioxaspiro structure may undergo transformations such as oxidation or reduction, which could impact its biological efficacy.
Research Findings and Case Studies
Despite the lack of direct studies on this compound, insights can be drawn from related compounds and general principles of medicinal chemistry:
- Synthetic Pathways : The synthesis of this compound involves multiple steps with reported yields around 27.6%. Understanding these pathways can provide clues about its potential applications in drug development.
- Mechanistic Studies : While specific studies on this compound are lacking, examining similar spirocyclic compounds has shown that they can interact with various biological targets, including receptors and enzymes.
- Therapeutic Potential : The unique structural features suggest that this compound could serve as a scaffold for developing new drug candidates targeting specific diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
